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  • Product: (7-Chloroquinolin-2-yl)methanol
  • CAS: 165111-36-4

Core Science & Biosynthesis

Foundational

(7-Chloroquinolin-2-yl)methanol synthesis pathways and mechanisms

This technical guide details the synthesis pathways for (7-Chloroquinolin-2-yl)methanol (CAS: 10349-57-2), a critical hydroxymethyl-quinoline intermediate used primarily in the synthesis of leukotriene receptor antagonis...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis pathways for (7-Chloroquinolin-2-yl)methanol (CAS: 10349-57-2), a critical hydroxymethyl-quinoline intermediate used primarily in the synthesis of leukotriene receptor antagonists like Montelukast .

Executive Summary & Retrosynthetic Analysis

(7-Chloroquinolin-2-yl)methanol is a functionalized quinoline derivative. Its synthesis is governed by the need to selectively functionalize the C2-position of the quinoline ring while maintaining the integrity of the chlorine substituent at C7.

From a retrosynthetic perspective, two primary disconnections are most viable for laboratory and scale-up settings:

  • C2-Methyl Functionalization (Boekelheide Rearrangement): Exploiting the acidity of the C2-methyl protons in 7-chloroquinaldine via N-oxide activation.

  • C2-Carboxyl Reduction: Reducing the oxidation state of a 2-carboxylic acid or ester precursor.

Pathway A: The Boekelheide Rearrangement

Starting Material: 7-Chloroquinaldine (7-Chloro-2-methylquinoline) Mechanism: [3,3]-Sigmatropic Rearrangement Utility: High atom economy; avoids high-pressure hydrogenation.

This pathway is preferred for converting the readily available 7-chloroquinaldine directly to the alcohol without metal-catalyzed oxidation. It proceeds through a Polonovski-type or Boekelheide rearrangement sequence.

Mechanistic Workflow
  • N-Oxidation: The quinoline nitrogen is oxidized to the N-oxide, increasing the acidity of the C2-methyl protons.

  • Acylation: Reaction with an anhydride (acetic or trifluoroacetic) activates the oxygen.[1]

  • Sigmatropic Rearrangement: A concerted [3,3]-shift moves the acetoxy group to the benzylic carbon.

  • Hydrolysis: The resulting ester is hydrolyzed to the target alcohol.[2]

Detailed Protocol
Step 1: Synthesis of 7-Chloroquinoline N-oxide
  • Reagents: 7-Chloroquinaldine (1.0 eq), m-Chloroperbenzoic acid (m-CPBA, 1.2 eq) or H₂O₂/Acetic Acid.

  • Solvent: Dichloromethane (DCM) or Chloroform.

  • Conditions:

    • Dissolve 7-chloroquinaldine in DCM at 0°C.

    • Add m-CPBA portion-wise to control exotherm.

    • Stir at room temperature (RT) for 4–6 hours (monitor by TLC).

    • Workup: Wash with saturated NaHCO₃ to remove m-chlorobenzoic acid byproduct. Dry organic layer over Na₂SO₄ and concentrate.[2][3][4]

    • Checkpoint: The N-oxide is typically a solid with a higher polarity than the starting material.

Step 2: Rearrangement to (7-Chloroquinolin-2-yl)methyl acetate
  • Reagents: 7-Chloroquinoline N-oxide, Acetic Anhydride (Ac₂O).

  • Conditions:

    • Suspend the N-oxide in excess Ac₂O (acts as solvent and reagent).

    • Heat to reflux (~140°C) for 2–4 hours. The solution will darken.

    • Critical Control: Ensure anhydrous conditions to prevent premature hydrolysis or side reactions.

    • Remove excess Ac₂O under reduced pressure.[2]

Step 3: Hydrolysis to Alcohol
  • Reagents: Crude acetate ester, 10% NaOH or K₂CO₃.

  • Solvent: Methanol/Water (1:1).[3]

  • Conditions:

    • Dissolve residue in MeOH/Water.

    • Add base and stir at reflux for 1 hour.

    • Isolation: Evaporate MeOH, extract aqueous phase with Ethyl Acetate (EtOAc).

    • Purification: Recrystallize from Ethanol/Hexane or use silica flash chromatography (EtOAc/Hexane gradient).

Pathway Visualization (DOT)

Boekelheide_Mechanism Start 7-Chloroquinaldine NOxide 7-Chloroquinoline N-oxide Start->NOxide m-CPBA DCM, RT Inter N-Acetoxy Intermediate NOxide->Inter Ac2O Acylation Ester (7-Chloroquinolin-2-yl) methyl acetate Inter->Ester [3,3]-Sigmatropic Rearrangement (Reflux) Product (7-Chloroquinolin-2-yl) methanol Ester->Product Hydrolysis (NaOH/MeOH)

Figure 1: The Boekelheide rearrangement sequence transforming the methyl group to a hydroxymethyl group via an N-oxide intermediate.

Pathway B: Reductive Synthesis

Starting Material: 7-Chloroquinoline-2-carboxylic acid (or Methyl Ester) Mechanism: Nucleophilic Acyl Substitution / Hydride Transfer Utility: High purity profile; suitable if the carboxylic acid is a cheaper feedstock.

This method relies on the reduction of the carbonyl carbon.[5] While Lithium Aluminum Hydride (LiAlH₄) is the standard reagent, the use of Sodium Borohydride (NaBH₄) enhanced with Lewis acids (CaCl₂) provides a safer, more chemoselective alternative that avoids reducing the chloro-substituent.

Detailed Protocol
Step 1: Esterification (If starting from Acid)
  • Reagents: 7-Chloroquinoline-2-carboxylic acid, Methanol, H₂SO₄ (cat).

  • Conditions: Reflux in MeOH for 4 hours. Neutralize and extract.[2][3][4][6][7]

Step 2: Enhanced Borohydride Reduction
  • Reagents: Methyl 7-chloroquinoline-2-carboxylate, NaBH₄, CaCl₂ (anhydrous).

  • Solvent: Ethanol/THF (2:1).

  • Rationale: NaBH₄ alone reduces esters slowly. CaCl₂ generates Ca(BH₄)₂ in situ, a more potent reducing agent, or activates the carbonyl oxygen via coordination.

  • Protocol:

    • Dissolve ester (10 mmol) in dry THF/EtOH.

    • Add CaCl₂ (15 mmol) and stir for 15 minutes to complex.

    • Add NaBH₄ (20 mmol) portion-wise at 0°C.

    • Allow to warm to RT and stir for 4–8 hours.

    • Quench: Carefully add dilute HCl or saturated NH₄Cl at 0°C (Hydrogen evolution!).

    • Extraction: Extract with EtOAc, wash with brine, dry over MgSO₄.

Pathway Visualization (DOT)

Reduction_Mechanism Acid 7-Chloroquinoline- 2-carboxylic acid Ester Methyl Ester Acid->Ester MeOH / H+ Complex Lewis Acid Activation (Ca++) Ester->Complex CaCl2 / THF Aldehyde Aldehyde Intermediate Complex->Aldehyde NaBH4 (Hydride Attack 1) Product (7-Chloroquinolin-2-yl) methanol Aldehyde->Product NaBH4 (Hydride Attack 2)

Figure 2: Stepwise reduction of the carboxylic acid derivative to the alcohol using Lewis-acid activated borohydride.

Comparative Analysis & Critical Process Parameters (CPP)

ParameterPathway A (Boekelheide)Pathway B (Ester Reduction)
Starting Material 7-Chloroquinaldine (Inexpensive)7-Chloroquinoline-2-carboxylic acid
Reagent Safety Moderate (m-CPBA is an oxidant)High (NaBH₄) to Low (LiAlH₄)
Atom Economy HighModerate (Loss of MeOH)
Impurity Profile N-oxide breakthrough; Over-acylationDe-chlorination (if using LiAlH₄/Pd)
Scalability Excellent (Liquid phase rearrangement)Good (Exotherm management required)
Critical Process Parameters
  • De-chlorination Risk: In Pathway B, avoid catalytic hydrogenation (H₂/Pd) or excessive temperatures with LiAlH₄, as the C7-Chlorine bond is susceptible to hydrogenolysis, which would yield the non-functionalized quinoline.

  • Anhydrous Conditions: Pathway A (Step 2) requires strict moisture control. Acetic anhydride hydrolysis competes with the rearrangement, lowering yields.

  • Temperature Control: The Boekelheide rearrangement is highly temperature-dependent. Reflux is required for the acetate shift; lower temperatures generally fail to overcome the activation energy of the [3,3]-sigmatropic shift.

References

  • Boekelheide Reaction Mechanism & Scope

    • Source: Wikipedia / Journal of the American Chemical Society
    • Context: Original description of the rearrangement of 2-methylpyridine N-oxide to 2-hydroxymethylpyridine.
  • Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide

    • Source: MDPI (Molbank)
    • Context: Demonstrates the stability and synthesis of 7-chloroquinoline N-oxides and subsequent C2 functionaliz
  • Rearrangement of Heteroarom

    • Source: Zenodo / J. Indian Chem. Soc.
    • Context: Specific protocol for converting 2,4-dimethylquinoline N-oxide to 2-hydroxymethyl deriv
  • Synthesis of Fingolimod Deriv

    • Source: PubMed Central (PMC)
    • Context: Protocols for reducing esters to alcohols using NaBH4/CaCl2 and LiAlH4 in complex organic frameworks.
  • 2-Substituted Quinolines (P

    • Source: European P
    • Context: Describes the reduction of quinoline-2-carbaldehyde deriv

Sources

Exploratory

Technical Guide: Physicochemical Properties & Characterization of (7-Chloroquinolin-2-yl)methanol

The following technical guide details the physicochemical properties, synthesis context, and analytical characterization of (7-Chloroquinolin-2-yl)methanol , a critical intermediate in the pharmaceutical development of l...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis context, and analytical characterization of (7-Chloroquinolin-2-yl)methanol , a critical intermediate in the pharmaceutical development of leukotriene receptor antagonists (e.g., Montelukast).

Executive Summary

(7-Chloroquinolin-2-yl)methanol (CAS: 14548-58-4) is a functionalized quinoline derivative primarily utilized as a building block in the synthesis of Montelukast Sodium (Singulair). Its structural integrity is defined by the 7-chloro substitution, which imparts lipophilicity and metabolic stability, and the 2-hydroxymethyl group, which serves as the reactive handle for subsequent mesylation and coupling reactions. This guide provides a comprehensive analysis of its physical constants, spectral signature, and handling protocols for drug development applications.

Molecular Identity & Structural Analysis[1][2]

The molecule consists of a bicyclic quinoline core substituted with a chlorine atom at the 7-position and a hydroxymethyl group at the 2-position. The electron-withdrawing chlorine atom lowers the basicity of the quinoline nitrogen compared to unsubstituted quinoline.

ParameterData
Chemical Name (7-Chloroquinolin-2-yl)methanol
Synonyms 2-Hydroxymethyl-7-chloroquinoline; 7-Chloro-2-quinolinemethanol
CAS Registry Number 14548-58-4
Molecular Formula C₁₀H₈ClNO
Molecular Weight 193.63 g/mol
SMILES OCC1=NC2=CC(Cl)=CC=C2C=C1
InChI Key XLSKEUSDSZNPLA-UHFFFAOYSA-N
Structural Visualization

The following diagram highlights the functional moieties critical for its reactivity and solubility profile.

G Core Quinoline Core (Lipophilic Scaffold) Cl_Group 7-Chloro Group (Electron Withdrawing) Core->Cl_Group Position 7 OH_Group 2-Hydroxymethyl (Reactive Handle) Core->OH_Group Position 2 Pi-Pi Stacking Pi-Pi Stacking Core->Pi-Pi Stacking Metabolic Stability Metabolic Stability Cl_Group->Metabolic Stability H-Bond Donor H-Bond Donor OH_Group->H-Bond Donor

Figure 1: Structural decomposition of (7-Chloroquinolin-2-yl)methanol highlighting functional zones.

Critical Physicochemical Parameters[5][6]

Understanding the solubility and ionization behavior is essential for optimizing extraction and purification yields.

Physical Constants
PropertyValue / RangeContext
Physical State Solid (Crystalline Powder)Typically off-white to tan/yellow depending on purity.
Melting Point ~76–78 °C Purity dependent; precursors (7-chloroquinaldine) melt similarly (~75°C).
Boiling Point ~340 °C (Predicted)Decomposes before boiling at atmospheric pressure.
pKa (Basic N) 4.3 ± 0.5 The 7-Cl group lowers the pKa relative to Quinoline (pKa 4.9).
LogP 2.3 ± 0.2 Moderately lipophilic; extracts well into DCM or Ethyl Acetate.
H-Bond Donors 1Hydroxyl group (-OH).
H-Bond Acceptors 2Quinoline Nitrogen and Hydroxyl Oxygen.
Solubility Profile
  • High Solubility: Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), Methanol, Ethyl Acetate (hot).

  • Moderate Solubility: Toluene, Isopropanol.

  • Low Solubility: Water, Hexane (useful for precipitation/trituration).

Spectral Characterization (Identification)

To validate the identity of synthesized or purchased material, the following spectral signals must be confirmed.

¹H NMR (400 MHz, CDCl₃)
  • δ 8.15 (d, 1H): Proton at position 8 (adjacent to N, deshielded).

  • δ 8.05 (d, 1H): Proton at position 4.

  • δ 7.80 (s, 1H): Proton at position 5 (adjacent to Cl).

  • δ 7.45 (dd, 1H): Proton at position 6.

  • δ 7.30 (d, 1H): Proton at position 3.

  • δ 4.90 (s, 2H): Diagnostic Singlet for the methylene protons (-CH ₂-OH).

  • δ 4.0-4.5 (br s, 1H): Hydroxyl proton (-OH), shift varies with concentration/solvent.

Mass Spectrometry (ESI-MS)
  • [M+H]⁺: m/z 194.03 (Characteristic 3:1 isotopic pattern due to ³⁵Cl/³⁷Cl).

Synthesis & Impurity Fate Mapping

The synthesis typically proceeds from 7-Chloroquinaldine (7-chloro-2-methylquinoline). Understanding this route is vital for identifying potential impurities (e.g., unreacted starting material or over-oxidized acid).

Reaction Pathway
  • Oxidation: 7-Chloroquinaldine is oxidized (using SeO₂ or via N-oxide rearrangement) to the alcohol.

  • Impurity Risk: Over-oxidation leads to the carboxylic acid, while under-oxidation leaves the methyl precursor.

Synthesis SM Starting Material 7-Chloroquinaldine (Methyl group) Reaction Oxidation Step (SeO2 or N-Oxide route) SM->Reaction Product Target Product (7-Chloroquinolin-2-yl)methanol Reaction->Product Major Pathway Impurity_A Impurity A Unreacted Methyl (Lipophilic) Reaction->Impurity_A Incomplete Rxn Impurity_B Impurity B Carboxylic Acid (Polar/Acidic) Reaction->Impurity_B Over-Oxidation Impurity_A->Product Remove via Recrystallization (Hexane) Impurity_B->Product Remove via Basic Wash (NaHCO3)

Figure 2: Synthesis pathway and impurity fate mapping.

Experimental Protocols

Protocol A: Analytical HPLC Method

This method separates the alcohol from its non-polar precursor (quinaldine) and polar acid impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)

    • 2-15 min: 10% → 90% B (Linear gradient)

    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 254 nm (max absorption for quinoline core).

  • Temperature: 30 °C.

Protocol B: Purification via Recrystallization

If the crude product contains unreacted starting material (7-chloroquinaldine), recrystallization exploits the polarity difference introduced by the hydroxyl group.

  • Dissolution: Dissolve crude solid in minimal hot Ethyl Acetate (approx. 5 mL per gram).

  • Precipitation: Slowly add Hexane or Heptane (anti-solvent) while stirring until turbidity persists.

  • Cooling: Cool gradually to room temperature, then to 0–4 °C for 2 hours.

  • Filtration: Filter the off-white crystals and wash with cold Hexane.

  • Drying: Vacuum dry at 40 °C to remove residual solvent.

Biological & Safety Context

  • GHS Classification:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use standard PPE (gloves, goggles, fume hood). Avoid dust formation.

  • Storage: Store in a cool, dry place. The alcohol is stable, but the subsequent mesylate derivative is moisture-sensitive and unstable.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 930708, (2-Chloroquinolin-3-yl)methanol. (Note: Isomer reference for property comparison). Retrieved from .

  • Merck & Co., Inc. Process for the preparation of Montelukast and its salts. European Patent EP1812394B1. (Describes the use of the alcohol intermediate). Retrieved from .

  • Mokhtari, J. et al. Development of an efficient and practical approach for the synthesis of Montelukast Sodium Intermediate. Sciforum. Retrieved from .

  • Sigma-Aldrich. Safety Data Sheet for Quinoline Derivatives. (General handling for chloro-quinoline alcohols). Retrieved from .

Sources

Foundational

The Dual Arsenal of Quinoline Methanols: A Technical Guide to Their Antimalarial Mechanisms of Action

Introduction: A Legacy of Quinoline Methanols in the Fight Against Malaria For centuries, the quinoline scaffold has been the backbone of antimalarial chemotherapy, a testament to its enduring efficacy against Plasmodium...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Legacy of Quinoline Methanols in the Fight Against Malaria

For centuries, the quinoline scaffold has been the backbone of antimalarial chemotherapy, a testament to its enduring efficacy against Plasmodium falciparum, the most virulent of human malaria parasites. This in-depth technical guide elucidates the intricate mechanisms of action of a key subclass, the quinoline methanols, with a primary focus on the historical cornerstone, quinine, and its potent synthetic analogue, mefloquine. We will dissect the evolution of our understanding, from the classical inhibition of heme detoxification to the recent paradigm-shifting discovery of ribosomal targeting. This document is intended for researchers, scientists, and drug development professionals, providing not only a comprehensive overview of the core mechanisms but also detailed, field-proven experimental protocols to investigate these pathways. Our narrative is built upon a foundation of scientific integrity, explaining the causality behind experimental choices and ensuring that each described protocol is a self-validating system.

Section 1: The Classical Hypothesis - Disruption of Heme Detoxification

The intraerythrocytic stages of the malaria parasite's life cycle are characterized by the extensive digestion of host hemoglobin in an acidic digestive vacuole (DV). This process releases large quantities of toxic free heme (ferriprotoporphyrin IX), which the parasite detoxifies by crystallizing it into an inert polymer called hemozoin.[1][2] The inhibition of this crucial detoxification pathway has long been considered a primary mechanism of action for many quinoline-based antimalarials.[3][4][5]

The Molecular Interaction: Capping the Growing Crystal

The prevailing hypothesis for quinine's action is its interference with hemozoin biocrystallization.[6] Quinine, a weak base, is thought to accumulate in the acidic DV. There, it is proposed to bind to the growing faces of the hemozoin crystal, effectively "capping" it and preventing further polymerization of heme monomers.[4] This leads to an accumulation of toxic free heme, which is believed to induce oxidative stress and damage to parasite membranes, ultimately leading to cell death.[1] While this mechanism is well-established for the 4-aminoquinoline chloroquine, its role in the more lipophilic quinoline methanols like mefloquine is now considered to be a secondary effect.[7]

Experimental Validation: The Hemozoin Inhibition Assay

The in vitro hemozoin inhibition assay is a cornerstone for evaluating the potential of compounds to interfere with heme detoxification. Several methodologies exist, with the spectrophotometric assay being a robust and high-throughput option.

The choice of an acidic buffer (e.g., acetate buffer, pH 4.8) is critical to mimic the environment of the parasite's digestive vacuole, where hemozoin formation occurs.[8] Hemin, the chloride salt of heme, is used as the substrate. A detergent such as NP-40 or Tween 20 can be included to promote the formation of β-hematin (the synthetic equivalent of hemozoin) and enhance the reproducibility of the assay.[8] The use of a plate-based format allows for high-throughput screening of compound libraries.[1][3][9]

Objective: To quantify the ability of a test compound to inhibit the formation of β-hematin in vitro.

Materials:

  • Hemin chloride

  • Dimethyl sulfoxide (DMSO)

  • Sodium acetate buffer (0.5 M, pH 4.8)

  • NP-40 (Nonidet P-40) or Tween 20

  • Pyridine

  • 96-well microtiter plates

  • Plate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a 25 mM stock solution of hemin in DMSO. Sonicate briefly to aid dissolution.

    • Prepare a working solution of hemin by diluting the stock solution in 0.5 M sodium acetate buffer (pH 4.8) to a final concentration of 100 µM.

    • Prepare stock solutions of test compounds and control drugs (e.g., chloroquine as a positive inhibitor, DMSO as a negative control) in DMSO.

  • Assay Setup:

    • In a 96-well plate, perform serial dilutions of the test compounds.

    • Add 100 µL of the hemin working solution to each well.

    • The final volume in each well should be consistent, typically 200 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours to allow for β-hematin formation.

  • Quantification of Free Heme:

    • After incubation, centrifuge the plate to pellet the β-hematin.

    • Carefully remove the supernatant.

    • Wash the pellet with DMSO to remove any unreacted, soluble heme. Repeat this wash step.

    • Add a solution of pyridine to each well to form a complex with the remaining free heme (that which was not incorporated into β-hematin).

    • Measure the absorbance at 405 nm using a plate reader.

  • Data Analysis:

    • The absorbance is directly proportional to the amount of free heme.

    • Calculate the percentage of hemozoin inhibition for each compound concentration relative to the positive and negative controls.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of hemozoin formation).

Section 2: A Paradigm Shift - Mefloquine's Targeting of the Ribosome

While the hemozoin inhibition model held sway for decades, recent groundbreaking research has revealed a more precise and primary mechanism for mefloquine: the direct inhibition of protein synthesis through its interaction with the parasite's 80S ribosome.[6][10] This discovery has fundamentally altered our understanding of how this potent antimalarial exerts its parasiticidal effects.

The Molecular Target: The GTPase-Associated Center of the 80S Ribosome

High-resolution cryo-electron microscopy (cryo-EM) has been instrumental in elucidating the binding site of mefloquine on the P. falciparum 80S ribosome.[6][10] These studies revealed that the (+)-enantiomer of mefloquine binds within the GTPase-associated center (GAC) on the large ribosomal subunit.[6] This site is critical for the recruitment of elongation factors, which are essential for the translocation step of protein synthesis. By binding to this site, mefloquine effectively stalls the ribosome, leading to a global shutdown of protein production and subsequent parasite death.[6]

Diagram: Mefloquine's Mechanism of Action

mefloquine_mechanism cluster_parasite Plasmodium falciparum Mefloquine Mefloquine Ribosome 80S Ribosome (GTPase-Associated Center) Mefloquine->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Parasite_Death Parasite Death Protein_Synthesis->Parasite_Death Leads to mefloquine_resistance cluster_parasite Resistant Plasmodium falciparum Mefloquine Mefloquine Ribosome 80S Ribosome Mefloquine->Ribosome Target PfMDR1 PfMDR1 (Pgh-1) (Increased Expression) Mefloquine->PfMDR1 Efflux Substrate DV Digestive Vacuole PfMDR1->DV Pumps into

Caption: Increased PfMDR1 expression pumps mefloquine into the digestive vacuole, reducing its concentration at the ribosomal target.

Experimental Validation: Quantifying pfmdr1 Gene Copy Number

Determining the copy number of the pfmdr1 gene is a key molecular assay for assessing potential mefloquine resistance in P. falciparum isolates. Real-time quantitative PCR (qPCR) is a highly sensitive and accurate method for this purpose.

This method relies on the relative quantification of the target gene (pfmdr1) against a single-copy reference gene (e.g., β-tubulin) in the parasite genome. [7]The use of a TaqMan probe-based assay enhances specificity and reduces the likelihood of detecting non-specific amplification products. [7]A standard curve generated from a parasite line with a known pfmdr1 copy number (e.g., 3D7, which has a single copy) is used to calibrate the assay.

Objective: To determine the relative copy number of the pfmdr1 gene in P. falciparum genomic DNA.

Materials:

  • Genomic DNA extracted from P. falciparum cultures or clinical isolates

  • Primers and TaqMan probes for pfmdr1 and a reference gene (e.g., β-tubulin)

  • TaqMan Gene Expression Master Mix

  • Real-time PCR instrument

  • Reference genomic DNA from a parasite line with a known pfmdr1 copy number (e.g., 3D7)

Procedure:

  • Primer and Probe Design:

    • Design highly specific primers and TaqMan probes for a conserved region of the pfmdr1 gene and the reference gene. Probes should be labeled with different fluorophores (e.g., FAM for pfmdr1 and VIC for the reference gene) to allow for multiplexing.

  • qPCR Reaction Setup:

    • Prepare a master mix containing the TaqMan Gene Expression Master Mix, primers, and probes for both genes.

    • In a 96- or 384-well qPCR plate, add the master mix and the template genomic DNA from the test samples and the reference strain. Include no-template controls.

  • Real-Time PCR Cycling:

    • Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both the pfmdr1 and the reference gene for each sample.

    • Calculate the ΔCt for each sample by subtracting the reference gene Ct from the pfmdr1 Ct.

    • Calculate the ΔΔCt by subtracting the ΔCt of the reference strain from the ΔCt of the test sample.

    • The relative copy number is calculated as 2^(-ΔΔCt).

Section 4: Visualizing Drug Action - Fluorescence Microscopy

Fluorescence microscopy provides a powerful tool to visualize the subcellular localization and accumulation of antimalarial drugs within the parasite. This can offer valuable insights into their mechanism of action and potential resistance mechanisms.

Probing Drug Accumulation

Fluorescently-labeled versions of quinoline methanols or the use of fluorescent dyes that accumulate in specific parasite compartments can be employed to study drug distribution. For instance, the use of a fluorescent calcium indicator dye like Fluo-4 has been shown to be a substrate for PfMDR1, allowing for the indirect monitoring of its transport activity. [11][12]

The choice of fluorescent probe is critical. Ideally, a fluorescently-tagged version of the drug of interest would be used, but this is not always available. Alternatively, dyes that are known to be transported by the protein of interest can be utilized. Confocal microscopy is often preferred for its ability to generate high-resolution optical sections, allowing for precise localization of the fluorescent signal within the parasite.

Objective: To visualize and quantify the accumulation of a fluorescent probe within P. falciparum.

Materials:

  • Synchronized P. falciparum culture

  • Fluorescent probe (e.g., Fluo-4 AM, or a fluorescently-labeled drug)

  • Hoechst 33342 or DAPI for nuclear staining

  • Confocal microscope

Procedure:

  • Parasite Preparation and Staining:

    • Incubate a synchronized culture of P. falciparum with the fluorescent probe at the desired concentration and for a specified time.

    • In a separate step, stain the parasites with a nuclear dye like Hoechst 33342 to visualize the parasite nucleus.

    • Wash the cells to remove excess dye.

  • Microscopy:

    • Prepare a wet mount of the stained, infected red blood cells.

    • Image the cells using a confocal microscope with the appropriate laser lines and emission filters for the chosen dyes.

  • Image Analysis:

    • Analyze the images to determine the subcellular localization of the fluorescent probe.

    • Quantify the fluorescence intensity within specific compartments (e.g., the digestive vacuole, the cytoplasm) using image analysis software.

    • Compare the accumulation in drug-sensitive versus drug-resistant parasite strains.

Quantitative Data Summary

ParameterMefloquineQuinineReference
Primary Target 80S RibosomeHemozoin Biocrystallization,[6] [10]
IC50 (Protein Synthesis) ~20-50 nM>10 µM[6]
IC50 (Hemozoin Inhibition) >10 µM~1-10 µM[4]
Primary Resistance Mechanism pfmdr1 gene amplificationPoint mutations in pfcrt and pfmdr1,[13] [14]

Conclusion: An Integrated View of Quinoline Methanol Action

The mechanism of action of quinoline methanol antimalarials is a compelling example of the evolution of scientific understanding. While the classical model of hemozoin inhibition remains relevant, particularly for quinine, the discovery of mefloquine's direct targeting of the parasite's ribosome represents a significant advancement. This dual-pronged attack on fundamental parasite processes underscores the enduring utility of the quinoline scaffold. A comprehensive understanding of these mechanisms, coupled with robust experimental methodologies to probe them, is paramount for the rational design of next-generation antimalarials that can overcome the ever-present challenge of drug resistance. The protocols and insights provided in this guide are intended to empower researchers to contribute to this critical endeavor.

References

  • Wong, W., Bai, X., Sleebs, B. E., et al. (2017). Mefloquine targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis. Nature Microbiology, 2, 17031. [Link]

  • The Pharmaceutical Journal. (2017). Researchers uncover the mechanism of mefloquine. [Link]

  • Kim, H. S., et al. (2001). Analysis of Pfmdr 1 gene in mefloquine-resistant Plasmodium falciparum. Nucleic Acids Research Supplement, No. 1, 231-232. [Link]

  • Price, R. N., et al. (1997). Assessment of pfmdr1 gene copy number by tandem competitive polymerase chain reaction. Molecular and Biochemical Parasitology, 85(2), 161-9. [Link]

  • Infectious Diseases Data Observatory (IDDO). Copy number estimation of P. falciparum pfmdr1 v1.1. [Link]

  • Zhang, C., et al. (2023). The structure of Plasmodium falciparum multidrug resistance protein 1 reveals an N-terminal regulatory domain. PNAS, 120(32), e2303462120. [Link]

  • Roepe, P. D. (2009). Colorimetric High-Throughput Screen for Detection of Heme Crystallization Inhibitors. Antimicrobial Agents and Chemotherapy, 53(7), 3095-3102. [Link]

  • Huy, N. T., et al. (2017). High-Throughput Screening and Prediction Model Building for Novel Hemozoin Inhibitors Using Physicochemical Properties. Antimicrobial Agents and Chemotherapy, 61(2), e01623-16. [Link]

  • Roepe, P. D., et al. (2009). Colorimetric high-throughput screen for detection of heme crystallization inhibitors. Antimicrobial Agents and Chemotherapy, 53(7), 3095-3102. [Link]

  • Huy, N. T., et al. (2017). High-Throughput Screening and Prediction Model Building for Novel Hemozoin Inhibitors Using Physicochemical Properties. Antimicrobial Agents and Chemotherapy, 61(2), e01623-16. [Link]

  • Martin, R. E., et al. (2022). Mechanistic basis for multidrug resistance and collateral drug sensitivity conferred to the malaria parasite by polymorphisms in PfMDR1 and PfCRT. PLoS Biology, 20(5), e3001614. [Link]

  • Huy, N. T., et al. (2017). High-Throughput Screening and Prediction Model Building for Novel Hemozoin Inhibitors Using Physicochemical Properties. Antimicrobial Agents and Chemotherapy, 61(2), e01623-16. [Link]

  • Gribble, J. E., et al. (1984). In vitro translation of Plasmodium falciparum proteins. The Australian journal of experimental biology and medical science, 62 ( Pt 2), 125-35. [Link]

  • Wellems, T. E., et al. (2013). The molecular basis of antifolate resistance in Plasmodium falciparum: looking beyond point mutations. Annual Review of Microbiology, 67, 479-500. [Link]

  • Wilson, D. W., et al. (2010). Development of fluorescent Plasmodium falciparum for in vitro growth inhibition assays. Malaria Journal, 9, 152. [Link]

  • Nosten, F., et al. (2009). Plasmodium falciparum pfmdr1 Amplification, Mefloquine Resistance, and Parasite Fitness. Antimicrobial Agents and Chemotherapy, 53(4), 1509-1515. [Link]

  • De, S., et al. (2022). Leveraging a Fluorescent Fatty Acid Probe to Discover Cell-Permeable Inhibitors of Plasmodium falciparum Glycerolipid Biosynthesis. Microbiology Spectrum, 10(5), e01815-22. [Link]

  • Campo, M., et al. (2018). A high-throughput in vitro translation screen towards discovery of novel antimalarial protein translation inhibitors. bioRxiv. [Link]

  • Fidock, D. A., et al. (2019). Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. Cold Spring Harbor Perspectives in Medicine, 9(10), a033492. [Link]

  • Rohrbach, P., et al. (2015). Monitoring PfMDR1 transport in Plasmodium falciparum. Malaria Journal, 14, 270. [Link]

  • Kumar, S., et al. (2015). Fluorescence Based Methods for Rapid Diagnosis of Malaria. International Journal of Current Microbiology and Applied Sciences, 4(8), 832-839. [Link]

  • Accardi, A., et al. (2018). Reconstitution of Proteoliposomes for Phospholipid Scrambling and Nonselective Channel Assays. Methods in Molecular Biology, 1681, 127-142. [Link]

  • Herrera, L. S., et al. (1996). An in vitro system from Plasmodium falciparum active in endogenous mRNA translation. Memorias do Instituto Oswaldo Cruz, 91(5), 625-30. [Link]

  • Reiling, S. J., et al. (2019). PfMDR1 Transport Rates Assessed in Intact Isolated Plasmodium falciparum Digestive Vacuoles Reflect Functional Drug Resistance Relationship with pfmdr1 Mutations. International Journal of Molecular Sciences, 20(24), 6165. [Link]

  • Ferreira, P. E., et al. (2011). PfMDR1: mechanisms of transport modulation by functional polymorphisms. PLoS One, 6(9), e23875. [Link]

  • Wang, C., et al. (2022). Labeling Strategies for Surface-Exposed Protein Visualization and Determination in Plasmodium falciparum Malaria. Frontiers in Cellular and Infection Microbiology, 12, 888691. [Link]

  • Shapiro, H. M., et al. (2007). Monitoring Plasmodium falciparum Growth and Development by UV Flow Cytometry Using an Optimized Hoechst-Thiazole Orange Staining Strategy. Cytometry Part A, 71(10), 838-47. [Link]

  • Reiling, S. J., & Rohrbach, P. (2015). Monitoring PfMDR1 transport in Plasmodium falciparum. Malaria Journal, 14, 270. [Link]

  • Egan, T. J., et al. (2016). Identification and Mechanistic Evaluation of Hemozoin-Inhibiting Triarylimidazoles Active against Plasmodium falciparum. ACS Medicinal Chemistry Letters, 7(12), 1144-1149. [Link]

  • Egan, T. J., et al. (2015). identification and SAR evaluation of hemozoin-inhibiting benzamides active against Plasmodium falciparum. Journal of Medicinal Chemistry, 58(15), 6049-63. [Link]

  • WorldWide Antimalarial Resistance Network (WWARN). Culture of Plasmodium falciparum blood stages v1.0. [Link]

  • Combrinck, J. M., et al. (2013). Hemozoin and antimalarial drug discovery. Future Medicinal Chemistry, 5(12), 1417-31. [Link]

  • Egan, T. J., et al. (2015). A Diverse Range of Hemozoin Inhibiting Scaffolds Act on Plasmodium falciparum as Heme Complexes. ACS Chemical Biology, 10(9), 1983-93. [Link]

  • Ginsburg, H., et al. (1998). Inhibition of hemozoin formation in Plasmodium falciparum trophozoite extracts by heme analogs: possible implication in the resistance to malaria conferred by the beta-thalassemia trait. Molecular and Biochemical Parasitology, 95(1), 33-44. [Link]

Sources

Protocols & Analytical Methods

Method

Applications of (7-Chloroquinolin-2-yl)methanol in Anticancer Drug Discovery: A Technical Guide for Researchers

Foreword: The Quinoline Scaffold - A Privileged Motif in Oncology The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, underpinning the structure of numerous therape...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Quinoline Scaffold - A Privileged Motif in Oncology

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, underpinning the structure of numerous therapeutic agents.[1] Its rigid framework and the presence of a nitrogen atom create a unique electronic environment, making it an exceptional scaffold for interacting with a multitude of biological targets.[2] In the realm of oncology, quinoline derivatives have demonstrated a remarkable breadth of anticancer activities, functioning as inhibitors of tyrosine kinases, topoisomerases, and tubulin polymerization, among other mechanisms.[2][3] This has led to the development of several clinically approved anticancer drugs that feature the quinoline core.[4]

The 7-chloroquinoline moiety, in particular, is a recurring motif in potent bioactive molecules. The chloro-substituent at the 7-position can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule, often enhancing its therapeutic efficacy. This guide focuses on a specific, yet versatile, building block within this chemical space: (7-Chloroquinolin-2-yl)methanol . The introduction of a hydroxymethyl group at the 2-position of the 7-chloroquinoline scaffold opens up a rich avenue for synthetic diversification, allowing for the creation of novel derivatives with the potential for potent and selective anticancer activity.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed protocols for the synthesis of (7-Chloroquinolin-2-yl)methanol and its subsequent derivatization, alongside methodologies for evaluating the anticancer potential of the resulting compounds. The causality behind experimental choices is elucidated to provide a deeper understanding of the underlying chemical and biological principles.

Section 1: Synthesis of the Key Building Block: (7-Chloroquinolin-2-yl)methanol

The synthesis of (7-Chloroquinolin-2-yl)methanol is a multi-step process that begins with the construction of the quinoline ring, followed by functional group manipulations at the 2-position. The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Part 1: Quinoline Ring Formation cluster_1 Part 2: C2-Methyl Oxidation cluster_2 Part 3: Aldehyde Reduction 3-Chloroaniline 3-Chloroaniline 7-Chloroquinaldine 7-Chloroquinaldine 3-Chloroaniline->7-Chloroquinaldine Doebner-von Miller Reaction Crotonaldehyde Crotonaldehyde Crotonaldehyde->7-Chloroquinaldine 7-Chloroquinaldine_2 7-Chloroquinaldine 7-Chloroquinoline-2-carbaldehyde 7-Chloroquinoline-2-carbaldehyde 7-Chloroquinaldine_2->7-Chloroquinoline-2-carbaldehyde Selenium Dioxide Oxidation 7-Chloroquinoline-2-carbaldehyde_2 7-Chloroquinoline-2-carbaldehyde (7-Chloroquinolin-2-yl)methanol (7-Chloroquinolin-2-yl)methanol 7-Chloroquinoline-2-carbaldehyde_2->(7-Chloroquinolin-2-yl)methanol Sodium Borohydride Reduction

Figure 1: Synthetic workflow for (7-Chloroquinolin-2-yl)methanol.

Protocol 1.1: Synthesis of 7-Chloro-2-methylquinoline (7-Chloroquinaldine)

The Doebner-von Miller reaction is a classic and reliable method for the synthesis of quinolines.[5] This acid-catalyzed reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound. For the synthesis of 7-chloroquinaldine, 3-chloroaniline is reacted with crotonaldehyde.

Materials:

  • 3-Chloroaniline

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • An oxidizing agent (e.g., p-chloranil or arsenic pentoxide)[5]

  • Ethanol or 2-Butanol[5]

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloroaniline in the chosen alcohol solvent.

  • Acidification: Slowly add concentrated HCl to the stirring solution. The reaction is exothermic, so cooling in an ice bath may be necessary.

  • Addition of Oxidant: Add the oxidizing agent to the reaction mixture.

  • Addition of Crotonaldehyde: Slowly add crotonaldehyde to the heated reaction mixture (reflux). The addition should be dropwise to control the exothermic reaction.

  • Reflux: After the addition is complete, maintain the reaction at reflux for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize the excess acid by carefully adding a solution of NaOH until the pH is basic.

    • Extract the aqueous layer with an organic solvent like DCM or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Causality of Experimental Choices:

  • Acid Catalyst: The strong acid protonates the carbonyl group of crotonaldehyde, activating it for nucleophilic attack by the aniline. It also facilitates the cyclization and dehydration steps.

  • Oxidizing Agent: The initial cyclization product is a dihydroquinoline, which needs to be oxidized to the aromatic quinoline. p-Chloranil is a safer and more environmentally friendly alternative to traditional arsenic-based oxidants.[5]

  • Solvent: Alcohols like ethanol or 2-butanol are suitable solvents as they can dissolve the reactants and withstand the reflux temperatures.

Protocol 1.2: Oxidation of 7-Chloroquinaldine to 7-Chloroquinoline-2-carbaldehyde

The methyl group at the 2-position of the quinoline ring is activated and can be selectively oxidized to an aldehyde using selenium dioxide (SeO₂).[6][7]

Materials:

  • 7-Chloro-2-methylquinoline

  • Selenium dioxide (SeO₂)

  • Dioxane

  • Water

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve selenium dioxide in a mixture of dioxane and water with heating.

  • Addition of Substrate: To the boiling solution of SeO₂, add a solution of 7-chloro-2-methylquinoline in dioxane.

  • Reflux: Reflux the reaction mixture until the starting material is consumed (monitor by TLC). A black precipitate of elemental selenium will form.

  • Work-up:

    • Filter the hot reaction mixture to remove the selenium precipitate.

    • Remove the dioxane and water under reduced pressure.

    • Treat the residue with a saturated aqueous solution of NaHCO₃ and stir vigorously until the product solidifies.

  • Purification:

    • Collect the solid by filtration, wash with water, and dry.

    • The crude aldehyde can be further purified by recrystallization or column chromatography.

Causality of Experimental Choices:

  • Selenium Dioxide: SeO₂ is a specific oxidizing agent for activated methyl and methylene groups adjacent to aromatic rings or carbonyls.[8]

  • Dioxane/Water Solvent System: This solvent mixture is effective for dissolving both the organic substrate and the inorganic oxidant, facilitating the reaction. The presence of water is often crucial for the reactivity of SeO₂.[9]

Protocol 1.3: Reduction of 7-Chloroquinoline-2-carbaldehyde to (7-Chloroquinolin-2-yl)methanol

The final step is the reduction of the aldehyde functionality to a primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.[10]

Materials:

  • 7-Chloroquinoline-2-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Water

  • Dichloromethane (DCM) or Ethyl acetate

Procedure:

  • Reaction Setup: Dissolve 7-chloroquinoline-2-carbaldehyde in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride to the stirring solution in small portions. Effervescence (hydrogen gas evolution) may be observed.

  • Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Remove the alcohol solvent under reduced pressure.

    • Extract the aqueous residue with DCM or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

    • Purify by column chromatography on silica gel or recrystallization to yield pure (7-Chloroquinolin-2-yl)methanol.

Causality of Experimental Choices:

  • Sodium Borohydride: NaBH₄ is a chemoselective reducing agent that readily reduces aldehydes and ketones but typically does not affect other functional groups like the chloro-substituent or the aromatic quinoline ring.

  • Alcoholic Solvent: Methanol or ethanol are good solvents for both the substrate and the reducing agent and also act as a proton source during the work-up.

Section 2: Derivatization of (7-Chloroquinolin-2-yl)methanol for Anticancer Drug Discovery

The hydroxyl group of (7-Chloroquinolin-2-yl)methanol is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives. The goal of derivatization is to modulate the physicochemical properties of the parent molecule to enhance its anticancer activity, selectivity, and pharmacokinetic profile.

Derivatization_Strategies cluster_0 Starting Material cluster_1 Derivatives cluster_2 Further Functionalization Start (7-Chloroquinolin-2-yl)methanol Ethers Ethers Start->Ethers Williamson Ether Synthesis Esters Esters Start->Esters Esterification Carbamates Carbamates Start->Carbamates Reaction with Isocyanates Halides Halides Start->Halides Halogenation (e.g., SOCl₂) Amines Amines Halides->Amines Nucleophilic Substitution Azides Azides Halides->Azides Nucleophilic Substitution Thiols Thiols Halides->Thiols Nucleophilic Substitution Quinoline_MoA cluster_0 Cellular Targets cluster_1 Cellular Effects Quinoline_Derivative Quinoline Derivative Tyrosine_Kinases Tyrosine Kinases Quinoline_Derivative->Tyrosine_Kinases Topoisomerases Topoisomerases Quinoline_Derivative->Topoisomerases Tubulin Tubulin Polymerization Quinoline_Derivative->Tubulin DNA DNA Intercalation Quinoline_Derivative->DNA Cell_Cycle_Arrest Cell Cycle Arrest Tyrosine_Kinases->Cell_Cycle_Arrest Anti_Angiogenesis Inhibition of Angiogenesis Tyrosine_Kinases->Anti_Angiogenesis Apoptosis Apoptosis Topoisomerases->Apoptosis Tubulin->Cell_Cycle_Arrest DNA->Apoptosis

Sources

Application

Advanced Protocol: Synthesis and Optimization of (7-chloroquinolin-4-ylthio) alkylbenzoate Derivatives

Introduction & Mechanistic Rationale The (7-chloroquinolin-4-ylthio) alkylbenzoate scaffold represents a critical pharmacophore in medicinal chemistry, bridging the antimalarial potency of the 4-aminoquinoline class (e.g...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

The (7-chloroquinolin-4-ylthio) alkylbenzoate scaffold represents a critical pharmacophore in medicinal chemistry, bridging the antimalarial potency of the 4-aminoquinoline class (e.g., Chloroquine) with the lipophilic, pocket-targeting properties of benzoate esters.[1] Unlike their nitrogen-linked congeners, these thioether derivatives exhibit distinct electronic properties and metabolic stability profiles, making them high-value targets for antimalarial (inhibition of


-hematin formation) and anticancer (induction of apoptosis) screening.[1]
The Synthetic Challenge

The synthesis relies on a Nucleophilic Aromatic Substitution (


) at the C4 position of the quinoline ring. While 4,7-dichloroquinoline is the standard electrophile, the reaction is complicated by:
  • Regioselectivity: Ensuring substitution occurs exclusively at C4 rather than C7 (controlled by the activating influence of the quinoline nitrogen).

  • Thiol Oxidation: Prevention of disulfide dimerization during the nucleophilic attack.[1]

  • Linker Stability: Maintaining the integrity of the alkyl-ester chain under basic

    
     conditions.[1]
    

To address these, this guide presents a robust Two-Stage Convergent Protocol : first establishing the C-S bond using a mercapto-alkanol, followed by a mild Steglich esterification to append the benzoate moiety.[1]

Retrosynthetic Logic & Workflow

The most reliable route avoids subjecting the sensitive benzoate ester to the harsh heat/base of the


 step.[1] Instead, we synthesize a hydroxyl-terminated thioether intermediate, which serves as a universal precursor for diverse benzoate derivatives.[1]

SynthesisWorkflow Start 4,7-Dichloroquinoline (Electrophile) Intermediate S-Alkyl Alcohol Intermediate Start->Intermediate SNAr (K2CO3, DMF, 80°C) Reagent1 Mercapto-alkanol (HS-(CH2)n-OH) Reagent1->Intermediate Product Target: (7-chloroquinolin-4-ylthio) alkylbenzoate Intermediate->Product Reagent2 Benzoic Acid Deriv. (Ar-COOH) Reagent2->Product Coupling Steglich Esterification (EDCI / DMAP) Coupling->Product Catalysis

Figure 1: Convergent synthetic workflow separating the harsh C-S bond formation from the mild esterification step.

Detailed Experimental Protocols

Phase 1: Synthesis of [(7-chloroquinolin-4-yl)sulfanyl]alkanol Intermediate

Objective: Displace the C4-chloride with a mercapto-alcohol linker.

Reagents:

  • 4,7-Dichloroquinoline (1.0 equiv)[1]

  • 
    -Mercaptoalkanol (e.g., 2-mercaptoethanol or 3-mercaptopropanol) (1.2 equiv)[1]
    
  • Potassium Carbonate (

    
    ) (2.0 equiv) OR DMAP (1.5 equiv)[1]
    
  • Solvent: Anhydrous DMF (Preferred) or Ethanol.[1]

Protocol:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4,7-dichloroquinoline (5.0 mmol) in anhydrous DMF (10 mL).

  • Activation: Add

    
     (10.0 mmol) to the solution. Stir at room temperature for 15 minutes to ensure suspension homogeneity.
    
    • Expert Insight: While Ethanol is "greener," DMF significantly accelerates the reaction rate due to better solubility of the intermediate complexes and higher boiling point stability.[1]

  • Addition: Add the mercapto-alkanol (6.0 mmol) dropwise via syringe to prevent localized high concentrations that might favor side reactions.

  • Reaction: Heat the mixture to 80°C under an inert nitrogen atmosphere. Monitor by TLC (System: Hexane:Ethyl Acetate 1:1).[1]

    • Checkpoint: The starting material (RF ~0.[1]8) should disappear within 4-12 hours, replaced by a more polar spot (RF ~0.3-0.4).[1]

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Pour the reaction mixture into ice-cold water (100 mL). The product typically precipitates as a white or pale yellow solid.[1]

    • Filter the solid, wash copiously with water (to remove DMF and inorganic salts), and dry under vacuum.[1]

  • Purification: Recrystallize from Ethanol/Water or Acetonitrile.[1]

Phase 2: Steglich Esterification to Form the Benzoate

Objective: Couple the alcohol intermediate with a substituted benzoic acid.[1][3]

Reagents:

  • S-Alkyl Alcohol Intermediate (from Phase 1) (1.0 equiv)[1]

  • Substituted Benzoic Acid (1.1 equiv)[1]

  • EDCI.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.1 - 0.2 equiv, catalyst)[1]

  • Solvent: Dichloromethane (DCM) (Anhydrous)[1]

Protocol:

  • Dissolution: Dissolve the benzoic acid derivative (1.1 mmol) and the S-alkyl alcohol intermediate (1.0 mmol) in anhydrous DCM (15 mL) under nitrogen.

  • Catalysis: Add DMAP (0.1 mmol).

  • Coupling: Cool the mixture to 0°C in an ice bath. Add EDCI.HCl (1.2 mmol) in one portion.

    • Mechanism:[1][4][5][6][7][8][9] EDCI activates the carboxylic acid, forming an O-acylisourea intermediate, which is then attacked by DMAP to form a highly reactive N-acylpyridinium species.[1] The alcohol then attacks this species to form the ester.[1]

  • Incubation: Allow the reaction to warm to room temperature and stir for 12–24 hours.

  • Workup:

    • Dilute with DCM (20 mL).[1]

    • Wash sequentially with:

      • 1M HCl (removes unreacted DMAP and EDCI urea byproduct).[1]

      • Saturated

        
         (removes unreacted benzoic acid).
        
      • Brine.[1][2]

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.[1]
      
  • Purification: Flash Column Chromatography (Silica Gel, Gradient: Hexane

    
     10-20% EtOAc/Hexane).
    

Analytical Validation & Data Interpretation

Successful synthesis must be validated using NMR and Mass Spectrometry.[1] Below are the diagnostic signals.

Table 1: Diagnostic NMR Shifts ( NMR, 400 MHz, )
MoietyProton LocationChemical Shift (

ppm)
MultiplicityInterpretation
Quinoline H-28.60 – 8.75DoubletCharacteristic deshielded proton adjacent to N.
Quinoline H-87.90 – 8.10DoubletProtons on the benzenoid ring of quinoline.
Linker

3.10 – 3.30TripletAlpha to Sulfur (distinct from O-CH2).[1]
Linker

4.40 – 4.60TripletAlpha to Ester Oxygen (shifted downfield by benzoate).[1]
Benzoate Ortho-H7.90 – 8.10MultipletOverlap with quinoline peaks is common; check integration.[1]
Quality Control Checkpoints
  • Absence of S-H stretch: IR spectrum should lack the weak band at ~2550

    
    .
    
  • Presence of Ester Carbonyl: Strong IR band at 1715–1725

    
    .[1]
    
  • Mass Spec: Observe

    
     peak matching the calculated mass. Note the characteristic Chlorine isotope pattern (
    
    
    
    ratio of 3:1).

Troubleshooting & Optimization

Troubleshooting Problem Low Yield / Impurities Check1 Did Disulfides form? Problem->Check1 Check2 Incomplete SNAr? Problem->Check2 Check3 Ester hydrolysis? Problem->Check3 Solution1 Degas solvents thoroughly; Keep under N2 atmosphere. Check1->Solution1 Solution2 Increase Temp to 90°C; Switch solvent to DMSO. Check2->Solution2 Solution3 Ensure DCM is dry; Avoid acidic workup if product is acid-sensitive. Check3->Solution3

Figure 2: Troubleshooting logic for common synthetic failures.

  • Disulfide Formation: If the mercapto-alcohol oxidizes before reaction, you will isolate the disulfide dimer.[1] Prevention:[1] Use fresh reagents and strictly inert atmosphere.[1]

  • Regioselectivity: Attack at C7 is rare but possible if the reaction is forced with extremely strong bases (e.g., NaH) at very high temperatures.[1] Stick to Carbonate bases to maintain C4 specificity.[1]

References

  • Gutiérrez, J. E., et al. (2022).[1][10] Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage.[1][9][10][11][12] Pharmaceuticals, 15(10), 1234.[1][10] Link[1]

  • Ramírez-Prada, J., et al. (2020).[1][9] Synthesis and antimalarial activity of (S)-methyl-(7-chloroquinolin-4-ylthio) acetamidoalquilate derivatives. Journal of Chemical Research, 44(3), 161–166.[1] Link[1]

  • Organic Syntheses. (1947).[1] 4,7-Dichloroquinoline.[1][2][13][14] Org.[1][2][4][5] Synth., 27, 48. Link[1]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism.[4][6][7] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Effective Purification of Crude (7-Chloroquinolin-2-yl)methanol

Welcome to the technical support center for the purification of (7-Chloroquinolin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (7-Chloroquinolin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining high-purity material. As a Senior Application Scientist, my goal is to provide you with not just the "how," but also the "why" behind these purification strategies, ensuring your success in the lab.

Introduction to Purification Challenges

(7-Chloroquinolin-2-yl)methanol is a key building block in the synthesis of various pharmacologically active molecules. The purity of this intermediate is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Crude (7-Chloroquinolin-2-yl)methanol can contain a variety of impurities, including starting materials, by-products from side reactions, and degradation products. The inherent basicity of the quinoline nitrogen and the presence of the hydroxyl group can lead to challenges such as strong interactions with silica gel, making purification by standard column chromatography difficult.[1] This guide will address these common issues and provide robust solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of (7-Chloroquinolin-2-yl)methanol.

Column Chromatography Issues

Q1: My compound is streaking badly on the silica gel TLC plate and I'm getting poor separation during column chromatography. What's happening?

A: Streaking is a common issue when purifying basic compounds like quinolines on acidic silica gel.[2] The basic nitrogen atom on your (7-Chloroquinolin-2-yl)methanol is strongly interacting with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, sometimes irreversible, adsorption leads to tailing spots on TLC and poor separation on a column.[1]

Solutions:

  • Deactivate the Silica Gel: Before loading your sample, flush the packed column with your chosen eluent system containing 1-2% triethylamine (TEA).[3] This will neutralize the acidic sites on the silica, minimizing the strong interaction with your compound. After deactivation, flush the column with the eluent without TEA to remove the excess base before loading your crude material.[3]

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.[1] Alternatively, a bonded silica phase such as amine-functionalized silica can be effective.[1]

  • Switch to Reversed-Phase Chromatography: If your compound has sufficient hydrophobic character, reversed-phase flash chromatography using a C18 stationary phase can be a powerful alternative.[1]

Q2: My compound seems to be degrading on the silica gel column. How can I prevent this?

A: The acidic nature of silica gel can sometimes catalyze the degradation of sensitive compounds.[3]

Solutions:

  • Neutralization: As mentioned above, deactivating the silica gel with triethylamine is a primary solution.[3]

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation.

  • Alternative Stationary Phases: Use neutral alumina or a bonded phase like diol to avoid the acidic environment of silica gel.[3]

Recrystallization Issues

Q3: I'm having trouble finding a single suitable solvent for recrystallization. What should I do?

A: It's not uncommon for a single solvent to be unsuitable for recrystallization, where the compound is either too soluble at all temperatures or not soluble enough even when hot.[4] In such cases, a two-solvent system is often the solution.[5]

Procedure for Two-Solvent Recrystallization:

  • Choose a "soluble" solvent in which your compound is highly soluble, even at room temperature.

  • Choose an "insoluble" solvent (miscible with the first solvent) in which your compound is poorly soluble.

  • Dissolve your crude (7-Chloroquinolin-2-yl)methanol in a minimal amount of the hot "soluble" solvent.[5]

  • While the solution is hot, add the "insoluble" solvent dropwise until you observe persistent cloudiness.[5]

  • If necessary, add a few more drops of the hot "soluble" solvent to redissolve the precipitate and obtain a clear solution.[5]

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.[6]

  • Collect the crystals by vacuum filtration.[6]

Common Solvent Pairs for Recrystallization:

Soluble SolventInsoluble Solvent
EthanolWater
AcetoneHexane
Ethyl AcetateHexane
DichloromethaneHexane

Q4: My compound is "oiling out" instead of forming crystals during recrystallization. How can I fix this?

A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated.

Solutions:

  • Use a Lower Boiling Point Solvent: Select a solvent with a boiling point lower than the melting point of your compound.

  • Increase the Amount of Solvent: Add more of the hot solvent to the oiled-out mixture to fully dissolve it, then allow it to cool more slowly.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. This can provide a surface for nucleation to begin.

  • Seed Crystals: Add a very small crystal of the pure compound to the cooled solution to initiate crystallization.

Acid-Base Extraction Issues

Q5: I've performed an acid-base extraction, but my yield is very low after recovering the compound from the aqueous layer. What went wrong?

A: Low recovery can be due to several factors during an acid-base extraction.

Troubleshooting Steps:

  • Incomplete Protonation/Deprotonation: Ensure you have used a sufficient amount of acid to fully protonate the quinoline nitrogen and transfer it to the aqueous layer. Check the pH of the aqueous layer to confirm it is acidic.

  • Incomplete Back Extraction: When regenerating the free base from the aqueous layer by adding a base, ensure you have added enough base to deprotonate the quinoline salt fully. Again, check the pH to ensure it is basic.

  • Emulsion Formation: Emulsions can form at the interface of the organic and aqueous layers, trapping your compound. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.

  • Compound Solubility: If your protonated compound has some solubility in the organic layer, multiple extractions of the organic layer with the acidic solution may be necessary to maximize recovery.[7]

Detailed Experimental Protocols

Protocol 1: Purification by Column Chromatography (with Deactivation)

This protocol is designed for the purification of (7-Chloroquinolin-2-yl)methanol when standard silica gel chromatography leads to streaking and poor separation.

Materials:

  • Crude (7-Chloroquinolin-2-yl)methanol

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (TEA)

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a suitable solvent system of hexane and ethyl acetate that gives your desired compound an Rf value of approximately 0.2-0.3.[3]

  • Column Packing: Dry pack a glass column with silica gel.

  • Deactivation:

    • Prepare a solvent mixture identical to your initial elution solvent, but with the addition of 1-2% triethylamine.[3]

    • Flush the column with 2-3 column volumes of this deactivating solvent.[3]

  • Equilibration: Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.[3]

  • Sample Loading: Dissolve your crude (7-Chloroquinolin-2-yl)methanol in a minimum amount of dichloromethane or your eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.

  • Elution: Begin elution with your predetermined solvent system. You can use an isocratic elution or gradually increase the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified (7-Chloroquinolin-2-yl)methanol.

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for recrystallizing (7-Chloroquinolin-2-yl)methanol.

Materials:

  • Crude (7-Chloroquinolin-2-yl)methanol

  • Appropriate recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixture)

  • Erlenmeyer flasks

  • Heating source (hot plate)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid just dissolves.[8]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[4]

  • Hot Filtration (if charcoal was added or insoluble impurities are present): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask.[8]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, undisturbed.[6] Then, place the flask in an ice-water bath to maximize crystal formation.[6]

  • Collection of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[4]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[4]

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to remove all traces of solvent.

Protocol 3: Purification by Acid-Base Extraction

This protocol is effective for separating the basic (7-Chloroquinolin-2-yl)methanol from neutral or acidic impurities.[9]

Materials:

  • Crude (7-Chloroquinolin-2-yl)methanol

  • Dichloromethane (DCM) or ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Separatory funnel

  • Beakers and flasks

Procedure:

  • Dissolution: Dissolve the crude material in an organic solvent like dichloromethane or ethyl acetate.[1]

  • Acidic Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of 1 M HCl solution.[1]

    • Shake the funnel vigorously, venting frequently. The protonated (7-Chloroquinolin-2-yl)methanol will move into the aqueous layer.[9]

    • Separate the layers and save the aqueous layer.

    • Repeat the extraction of the organic layer with 1 M HCl to ensure complete transfer of the basic compound.

  • Removal of Acidic Impurities (Optional): The organic layer can be washed with a weak base like saturated sodium bicarbonate solution to remove any acidic impurities.

  • Regeneration of the Free Base:

    • Combine the acidic aqueous extracts in a beaker or flask and cool in an ice bath.

    • Slowly add 1 M NaOH solution while stirring until the solution is basic (check with pH paper).

    • The deprotonated (7-Chloroquinolin-2-yl)methanol will precipitate out or form an oily layer.

  • Final Extraction:

    • Extract the basified aqueous solution with fresh dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic extracts.

  • Drying and Isolation:

    • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure to yield the purified (7-Chloroquinolin-2-yl)methanol.

Visualization of Workflows

Decision Tree for Purification Method Selection

Purification_Decision_Tree start Crude (7-Chloroquinolin-2-yl)methanol is_major_impurity_known Are the major impurities known? start->is_major_impurity_known impurity_type What is the nature of the impurity? is_major_impurity_known->impurity_type Yes is_solid Is the crude material a solid? is_major_impurity_known->is_solid No acid_base Acid-Base Extraction impurity_type->acid_base Neutral or Acidic column_chrom Column Chromatography impurity_type->column_chrom Structurally Similar recrystallization Recrystallization high_purity_needed Is very high purity required? recrystallization->high_purity_needed is_solid->recrystallization Yes is_solid->column_chrom No high_purity_needed->column_chrom Yes Column_Chromatography_Troubleshooting start Poor Separation or Streaking check_rf Is Rf in the optimal range (0.2-0.3)? start->check_rf adjust_solvent Adjust solvent polarity check_rf->adjust_solvent No check_interaction Is strong interaction with silica suspected? check_rf->check_interaction Yes deactivate_silica Deactivate silica with Triethylamine check_interaction->deactivate_silica Yes change_stationary_phase Use Alumina or Reversed-Phase check_interaction->change_stationary_phase Consider check_degradation Is compound degradation observed? deactivate_silica->check_degradation minimize_contact Minimize contact time check_degradation->minimize_contact Yes

Sources

Optimization

Identification and minimization of side products in quinoline synthesis

Topic: Identification and Minimization of Side Products Ticket Priority: High (Level 3 Technical Escalation) Audience: Medicinal Chemists, Process Chemists, R&D Scientists Introduction: The "Clean Reaction" Mandate Welco...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identification and Minimization of Side Products

Ticket Priority: High (Level 3 Technical Escalation) Audience: Medicinal Chemists, Process Chemists, R&D Scientists

Introduction: The "Clean Reaction" Mandate

Welcome to the Quinoline Synthesis Technical Support Hub. You are likely here because your reaction mixture has turned into an intractable black tar, or your LC-MS traces show a frustrating mixture of regioisomers.

Quinoline synthesis—particularly classical methods like Skraup and Doebner-von Miller —is notoriously unforgiving. These reactions rely on harsh condensation conditions that often trigger competitive polymerization pathways. This guide moves beyond basic textbook procedures to address the causality of failure and provides self-validating protocols to minimize side products.

Module 1: The "Black Tar" Phenomenon (Skraup & Doebner-von Miller)

User Issue:

"My Skraup reaction exothermed violently and solidified into a black, insoluble resin. Yield is <10%."

Root Cause Analysis:

The formation of "tar" is rarely random decomposition. It is the result of uncontrolled polymerization of the acrolein or vinyl ketone intermediate .

  • Mechanism: In the Skraup reaction, glycerol dehydrates to acrolein.[1][2][3] Acrolein is highly reactive; without immediate capture by the aniline (Michael addition), it undergoes acid-catalyzed radical polymerization.

  • Thermal Runaway: The reaction is exothermic.[2][4] If the temperature spikes too early, the rate of acrolein generation exceeds the rate of aniline addition, favoring polymerization over cyclization.

Troubleshooting Protocol: The Moderated Skraup

To minimize tar, you must throttle the concentration of free acrolein and suppress radical chains.

Step-by-Step Optimization:

  • Add a Radical Scavenger/Moderator: Do not run a "naked" Skraup. Add Ferrous Sulfate (

    
    ) .[4][5][6] It acts as an oxygen carrier and moderates the oxidation intensity, preventing the violent surges that lead to charring [1].
    
  • Control Water Content: Use "Dynamite grade" glycerol (low water). Excess water lowers the boiling point and stalls the dehydration step, leading to accumulation of intermediates that suddenly react when water boils off.

  • Reagent Order: Pre-mix the aniline, sulfuric acid, and moderator before heating.

Decision Logic: Skraup Optimization

SkraupOptimization Start Reaction Outcome Analysis Issue Black Tar / Violent Exotherm Start->Issue Check1 Did you use a moderator? Issue->Check1 Action1 Add FeSO4 (0.1 eq) or Boric Acid Check1->Action1 No Check2 Glycerol Quality? Check1->Check2 Yes Action1->Check2 Action2 Switch to Low-Water 'Dynamite' Glycerol Check2->Action2 Standard Grade Result Controlled Reflux High Yield Quinoline Check2->Result High Grade Action2->Result

Figure 1: Troubleshooting logic for preventing polymerization (tar) in Skraup synthesis.

Module 2: Regioselectivity in Meta-Substituted Anilines

User Issue:

"I used 3-methoxyaniline expecting 7-methoxyquinoline, but I see a significant amount of the 5-isomer. How do I control this?"

Technical Insight:

Cyclization of meta-substituted anilines is the most complex aspect of quinoline synthesis. The ring closure can occur at two ortho positions relative to the amine:

  • Para to the substituent (leading to the 7-substituted quinoline).

  • Ortho to the substituent (leading to the 5-substituted quinoline).

The Rule of Thumb (Electronic vs. Steric):

  • Electron-Donating Groups (EDG) (e.g., -OMe, -OH, -Me): Strongly activate the ring. Cyclization prefers the less sterically hindered position para to the EDG. Major Product: 7-isomer.

  • Electron-Withdrawing Groups (EWG) (e.g., -NO2, -CF3): Deactivate the ring. The electronic directing effect is weaker, often leading to a mixture, though the 5-isomer can sometimes be favored depending on the specific method (e.g., Gould-Jacobs) [2].

Data: Regioisomer Ratios (Skraup Method)
Substituent (meta)Electronic EffectMajor IsomerMinor IsomerApprox. Ratio (7:5)
-OCH3 Strong EDG7-Methoxy 5-Methoxy> 90 : 10
-CH3 Weak EDG7-Methyl 5-Methyl~ 60 : 40
-Cl Weak EWG7-Chloro 5-Chloro~ 55 : 45
-NO2 Strong EWG5-Nitro 7-NitroMixture (Method dependent)
Separation Protocol:

If synthesis yields a mixture, chemical separation is often superior to chromatography for scale-up.

  • Zinc Chloride Complexation: Quinoline isomers often form

    
     complexes with distinct solubilities.
    
    • Step: Dissolve crude oil in dilute HCl. Add

      
       solution.[7][8] The 5-substituted isomer complex often precipitates first due to higher symmetry/packing.
      
  • Picrate Formation:

    • Step: Add saturated picric acid in ethanol. Recrystallize the picrate salt to purify the major isomer, then free the base with NaOH [3].

Module 3: Green Chemistry & Catalysis (Minimizing Waste)

User Issue:

"I need to move away from concentrated sulfuric acid due to waste disposal costs. What are the reliable alternatives?"

Modern Solution: Solid Acid Catalysis & Microwave Irradiation

Traditional methods generate liters of acidic waste. Modern protocols utilize solid acids which can be filtered and reused.

Recommended Workflow (Green Friedländer): Instead of acid/base reflux, use Solid Acid Catalysts (e.g., Zeolites, Sulfated Zirconia, or


) .

Protocol: Microwave-Assisted Synthesis [4]

  • Reagents: Mix 2-aminoaryl ketone (1.0 eq) and active methylene compound (1.2 eq).

  • Catalyst: Add 10 mol%

    
     or 
    
    
    
    -TSA.
  • Solvent: Ionic Liquid

    
     (acts as both solvent and microwave absorber) OR Solvent-free (neat).
    
  • Conditions: Microwave irradiation at 100°C for 10–20 minutes.

  • Workup: Extract with ether. The ionic liquid/catalyst layer can often be washed and reused.

Benefits:

  • Yield: Often >90% due to rapid heating (minimizing thermal degradation).

  • Side Products: Fast reaction time prevents the "slow" side reactions like aldol polymerization of the ketone.

Module 4: Pathway Visualization

Understanding the competitive pathways is crucial for troubleshooting. The diagram below illustrates where the side products originate during the reaction mechanism.

QuinolinePathways Aniline Aniline Inter2 Michael Adduct Aniline->Inter2 Carbonyl Carbonyl Source (Glycerol/Aldehyde) Inter1 Enone / Acrolein Carbonyl->Inter1 Acid Dehydration Inter1->Inter2 Controlled Addition Polymer SIDE PRODUCT: Polymers/Tar Inter1->Polymer Excess Heat/Acid (No Moderator) Isomer5 SIDE PRODUCT: 5-Isomer Inter2->Isomer5 Cyclization (5-pos) (Steric/Electronic Control) Quinoline Target: Quinoline Inter2->Quinoline Cyclization (7-pos)

Figure 2: Competitive pathways in quinoline synthesis showing the divergence point for tar formation and regioselectivity.

References

  • Clarke, H. T.; Davis, A. W. (1941).[5] "Quinoline".[2][5][6][7][8][9][10][11][12][13] Organic Syntheses, Coll.[5][6] Vol. 1, p. 478.[5] (Describes the use of Ferrous Sulfate to moderate the Skraup reaction).

  • Palmer, M. H. (1962). "The Skraup Reaction with meta-Substituted Anilines". Journal of the Chemical Society.

  • Chempedia. "Purification of Quinoline".

  • Sridharan, V.; et al. (2016). "Recent Advances in Metal-Free Quinoline Synthesis". Molecules. (Review of green chemistry approaches including microwave and ionic liquids).

Sources

Reference Data & Comparative Studies

Validation

Assessing Cross-Resistance Between Chloroquine and Novel Quinoline Compounds: A Comparative Guide for Drug Development Professionals

The enduring global health challenge posed by malaria is intrinsically linked to the evolution of drug resistance in Plasmodium parasites. Chloroquine (CQ), once a cornerstone of antimalarial chemotherapy, has been rende...

Author: BenchChem Technical Support Team. Date: February 2026

The enduring global health challenge posed by malaria is intrinsically linked to the evolution of drug resistance in Plasmodium parasites. Chloroquine (CQ), once a cornerstone of antimalarial chemotherapy, has been rendered largely ineffective in many regions due to the emergence and spread of resistant strains. This has catalyzed the development of novel quinoline-based antimalarial compounds. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess cross-resistance between chloroquine and these next-generation quinolines, ensuring that new therapeutic strategies are both potent and durable.

The Specter of Resistance: Understanding Chloroquine's Mechanism and Its Evasion

Chloroquine, a 4-aminoquinoline, exerts its antimalarial effect by accumulating in the acidic food vacuole of the intraerythrocytic parasite.[1][2] Inside this organelle, the parasite digests host hemoglobin, releasing toxic heme. Chloroquine interferes with the detoxification of heme into hemozoin, leading to a buildup of free heme that damages parasite membranes and results in cell death.[2][3]

Resistance to chloroquine is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene, located on the parasite's digestive vacuole membrane.[4][5] These mutations enable the transporter to efflux protonated chloroquine from the food vacuole, reducing its concentration at the site of action and rendering the drug ineffective.[4][5] Mutations in the P. falciparum multidrug resistance protein 1 (PfMDR1) have also been implicated in modulating chloroquine resistance.[3][6]

Mechanism of Chloroquine Action and Resistance

cluster_0 P. falciparum Digestive Vacuole (Acidic) CQ_in Chloroquine (CQ) (diffuses in) Heme Toxic Heme (from Hemoglobin digestion) CQ_in->Heme Inhibits polymerization PfCRT_R PfCRT (Resistant) CQ_in->PfCRT_R Efflux of CQ Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Detoxification Parasite_Death Parasite Death Heme->Parasite_Death Lyses membranes PfCRT_S PfCRT (Sensitive) Survival Parasite Survival PfCRT_R->Survival

Caption: Chloroquine's mechanism of action and resistance.

The Next Generation: An Overview of Novel Quinoline Compounds

The quest for new antimalarials has led to the development of various novel quinoline derivatives. These compounds often retain the quinoline scaffold, which is crucial for activity, but incorporate structural modifications to overcome existing resistance mechanisms.[7] Strategies include creating hybrid molecules that combine the quinoline core with other pharmacophores, such as ferrocene or sulfonamides, to enhance potency and evade resistance.[8] For instance, ferroquine, a ferrocenic analogue of chloroquine, has shown efficacy against multi-drug resistant P. falciparum isolates.[8] Other approaches involve synthesizing derivatives of existing drugs like mefloquine or designing entirely new quinoline-based chemotypes with novel mechanisms of action, such as the inhibition of translation elongation factor 2 (PfEF2).[9][10]

Experimental Assessment of Cross-Resistance: A Methodological Guide

Determining the potential for cross-resistance between chloroquine and novel quinoline compounds is a critical step in the drug development pipeline. This requires a multi-faceted approach, combining in vitro and in vivo methodologies.

In vitro assays are the cornerstone for quantifying the intrinsic activity of antimalarial compounds against different parasite strains.[11]

Experimental Workflow for In Vitro Susceptibility Testing

cluster_0 Parasite Culture cluster_1 Drug Dilution & Incubation cluster_2 Growth Inhibition Measurement cluster_3 Data Analysis Start Synchronized P. falciparum Culture (CQ-S & CQ-R strains) Plate 96-well Plate with serial dilutions of Chloroquine & Novel Quinolines Start->Plate Incubate Incubate with parasite culture (48-72h) Plate->Incubate Assay Measure Parasite Growth (e.g., SYBR Green I, pLDH assay, [3H]-hypoxanthine incorporation) Incubate->Assay Analysis Calculate IC50 values (Concentration inhibiting 50% of parasite growth) Assay->Analysis Compare Compare IC50s between CQ-S and CQ-R strains to determine Resistance Index (RI) Analysis->Compare

Caption: Workflow for in vitro antimalarial drug susceptibility testing.

Detailed Protocol: [3H]-Hypoxanthine Incorporation Assay

This radioisotopic method is a widely used and sensitive assay for determining parasite viability.[12]

  • Parasite Culture: Maintain synchronized cultures of chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2, K1) P. falciparum strains in human erythrocytes.

  • Drug Preparation: Prepare serial dilutions of chloroquine and the novel quinoline compounds in a 96-well microtiter plate.

  • Incubation: Add the parasite culture (0.5% parasitemia, 2.5% hematocrit) to the drug-containing wells and incubate for 24 hours under standard culture conditions (5% CO₂, 5% O₂, 90% N₂ at 37°C).

  • Radiolabeling: Add [³H]-hypoxanthine to each well and incubate for an additional 24 hours.

  • Harvesting and Measurement: Harvest the cells onto a filter mat, and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by fitting the dose-response data to a sigmoidal curve. The Resistance Index (RI) is calculated as the IC₅₀ for the resistant strain divided by the IC₅₀ for the sensitive strain. An RI significantly greater than 1 for a novel compound suggests cross-resistance with chloroquine.

Data Presentation: Comparative In Vitro Activity

CompoundStrainIC₅₀ (nM)Resistance Index (RI)
Chloroquine 3D7 (CQ-S)2015
Dd2 (CQ-R)300
Novel Quinoline A 3D7 (CQ-S)1512
Dd2 (CQ-R)180
Novel Quinoline B 3D7 (CQ-S)251.2
Dd2 (CQ-R)30

Note: The data presented in this table is illustrative and not from a specific study.

While in vitro assays provide crucial data on intrinsic activity, in vivo models are essential for evaluating a compound's efficacy in a complex biological system and confirming cross-resistance.[13] The standard model is the 4-day suppressive test in Plasmodium berghei-infected mice.[14]

Detailed Protocol: 4-Day Suppressive Test

  • Infection: Inoculate mice with P. berghei, including a chloroquine-resistant strain.

  • Treatment: Administer the test compounds (chloroquine and novel quinolines) orally or subcutaneously once daily for four consecutive days, starting 24 hours post-infection.

  • Monitoring: Monitor parasitemia daily by microscopic examination of Giemsa-stained blood smears.

  • Data Analysis: Calculate the percent suppression of parasitemia relative to an untreated control group. The 50% and 90% effective doses (ED₅₀ and ED₉₀) are then determined. A significant increase in the ED₅₀ or ED₉₀ against the CQ-resistant strain compared to the CQ-sensitive strain indicates in vivo cross-resistance.

Human Challenge Models

For late-stage preclinical or early clinical development, controlled human malaria infection (CHMI) models offer a powerful tool to assess the efficacy of novel antimalarials in a highly controlled setting.[15] These studies involve intentionally infecting healthy volunteers with malaria parasites and then treating them with the investigational drug.

Molecular Mechanisms of Cross-Resistance

Understanding the molecular basis of cross-resistance is vital for designing next-generation drugs. Key molecular markers associated with quinoline resistance should be investigated in parasite strains exhibiting reduced susceptibility to novel compounds.

  • pfcrt and pfmdr1 Sequencing: Sequence these genes in both sensitive and resistant parasite lines to identify mutations that correlate with the resistance phenotype.[16][17]

  • Gene Copy Number Variation: Quantify the copy number of pfmdr1, as increased copy number has been linked to mefloquine resistance and may influence susceptibility to other quinolines.[6]

  • Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to assess changes in the expression levels of transporter genes like pfcrt and pfmdr1 in response to drug pressure.

Concluding Remarks and Future Directions

The assessment of cross-resistance between chloroquine and novel quinoline compounds is a critical and multifaceted process. A systematic approach that integrates robust in vitro and in vivo assays with molecular characterization is essential for identifying promising drug candidates with a low propensity for resistance. As the landscape of antimalarial drug discovery continues to evolve, the principles and methodologies outlined in this guide will serve as a valuable resource for researchers dedicated to developing effective and durable treatments to combat malaria. The ultimate goal is to populate the drug development pipeline with novel quinolines that are not only potent against current resistant strains but also resilient to the evolution of future resistance.

References

  • Slater, A. F. (1993). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. Pharmacology & Therapeutics, 57(2-3), 203-235. [Link]

  • de Souza, M. V. N. (2017). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Molecules, 22(1), 84. [Link]

  • Mishra, S. K., et al. (2017). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Frontiers in Pharmacology, 8, 159. [Link]

  • Webster, H. K., et al. (1986). IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. Southeast Asian Journal of Tropical Medicine and Public Health, 17(4), 549-563. [Link]

  • Rosenthal, P. J. (2023). Mechanisms of drug action and resistance. Tulane University. [Link]

  • Wikipedia. (n.d.). Chloroquine. [Link]

  • World Health Organization. (2007). Field application of in vitro assays for sensitivity of human malaria parasites to antimalarial drugs. [Link]

  • Noedl, H., et al. (2001). In vivo-in vitro model for the assessment of clinically relevant antimalarial cross-resistance. The American Journal of Tropical Medicine and Hygiene, 65(6), 696-699. [Link]

  • Noedl, H., et al. (2001). In vivo-in vitro model for the assessment of clinically relevant antimalarial cross-resistance. The American Journal of Tropical Medicine and Hygiene, 65(6), 696-699. [Link]

  • Singh, P., & Kumar, V. (2018). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules, 23(8), 1856. [Link]

  • WWARN. (2011). World Antimalarial Resistance Network (WWARN) II: In vitro antimalarial drug susceptibility. Malaria Journal, 10, 82. [Link]

  • Amambua-Ngwa, A., et al. (2019). P. falciparum and Its Molecular Markers of Resistance to Antimalarial Drugs. IntechOpen. [Link]

  • Kumar, A., et al. (2011). Structural modifications of quinoline-based antimalarial agents: Recent developments. Medicinal Chemistry Research, 20(9), 1395-1406. [Link]

  • Valecha, N., et al. (2013). In vitro assessment of drug resistance in Plasmodium falciparum in five States of India. The Indian Journal of Medical Research, 138(1), 93-101. [Link]

  • Gaviraghi, M., et al. (2010). On the Mechanism of Chloroquine Resistance in Plasmodium falciparum. PLoS ONE, 5(11), e14064. [Link]

  • Ecker, A., et al. (2012). Molecular Markers of Plasmodium Resistance to Antimalarials. In Antimalarial Drugs (pp. 249-279). Springer. [Link]

  • Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(19), 7760-7772. [Link]

  • Kaur, K., et al. (2015). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 5(54), 43416-43444. [Link]

  • Ross, L. S., & Fidock, D. A. (2019). Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. Cold Spring Harbor Perspectives in Medicine, 9(10), a033320. [Link]

  • Fidock, D. A., et al. (2004). A Protocol for Antimalarial Efficacy Models for Compound Screening. Nature Protocols. [Link]

  • Li, Y., et al. (2023). A review of malaria molecular markers for drug resistance in Plasmodium falciparum and Plasmodium vivax in China. Frontiers in Cellular and Infection Microbiology, 13, 1146603. [Link]

  • M’bondoukwé, N. P., et al. (2023). Drug Resistance Molecular Markers of Plasmodium falciparum and Severity of Malaria in Febrile Children in the Sentinel Site for Malaria Surveillance of Melen in Gabon. Pathogens, 12(4), 515. [Link]

  • Roepe, P. D. (2009). Molecular and physiologic basis of quinoline drug resistance in Plasmodium falciparum malaria. Future Microbiology, 4(4), 447-461. [Link]

  • Dondorp, A. M., et al. (2019). In Vivo Assessments to Detect Antimalarial Resistance. Methods in Molecular Biology, 2013, 105-121. [Link]

  • hVIVO. (n.d.). Malaria Challenge Model | Antimalarial Drugs & Vaccines. [Link]

  • de Souza, M. V. N. (2017). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Molecules, 22(1), 84. [Link]

  • Yeo, S. J., et al. (2020). Anti-malarial effect of novel chloroquine derivatives as agents for the treatment of malaria. Malaria Journal, 19(1), 22. [Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(7-Chloroquinolin-2-yl)methanol
Reactant of Route 2
Reactant of Route 2
(7-Chloroquinolin-2-yl)methanol
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